molecular formula C14H20N2 B6362605 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 776255-07-3

2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B6362605
CAS No.: 776255-07-3
M. Wt: 216.32 g/mol
InChI Key: VLQWQIOKDHGDGO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a piperazine derivative characterized by a methyl group at the 2-position of the piperazine ring and a trans-configuration (E) cinnamyl group (3-phenylprop-2-en-1-yl) at the 1-position. Structurally, it shares similarities with clinical drugs like flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine), a calcium channel blocker used for migraines . The methyl substitution distinguishes it from flunarizine, which features a bulky bis(4-fluorophenyl)methyl group. This structural variation influences physicochemical properties such as lipophilicity (log P) and metabolic stability, as well as biological activity profiles .

Properties

IUPAC Name

2-methyl-1-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-8,13,15H,9-12H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWQIOKDHGDGO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CNCCN1C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Ethylenediamine Derivatives

A foundational method involves condensing ethylenediamine with α-keto esters to form 3,4-dehydropiperazine-2-one intermediates, followed by reduction to piperazine. Adapting the protocol from US Patent 6,603,003B2:

  • Formation of 3,4-dehydropiperazine-2-one :
    Ethylenediamine reacts with methyl benzoylformate in toluene under reflux to yield 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (Formula 12).

    Ethylenediamine+Methyl benzoylformateAcOH, Toluene1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one\text{Ethylenediamine} + \text{Methyl benzoylformate} \xrightarrow{\text{AcOH, Toluene}} \text{1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one}

    Conditions : 60–65°C, 6 hours, 69.6% yield.

  • Reduction to piperazine :
    Lithium aluminum hydride (LiAlH₄) reduces the dehydropiperazine-2-one to 1-methyl-3-phenylpiperazine:

    1-Methyl-3-phenyl-3,4-dehydropiperazine-2-oneLiAlH₄, THF1-Methyl-3-phenylpiperazine\text{1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one} \xrightarrow{\text{LiAlH₄, THF}} \text{1-Methyl-3-phenylpiperazine}

    Conditions : 50–55°C, 3–4 hours, 60.5% yield.

  • Cinnamyl group introduction :
    The 1-position nitrogen is alkylated with (2E)-3-phenylprop-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF).

    1-Methyl-3-phenylpiperazine+(2E)-3-Phenylprop-2-en-1-yl bromideK₂CO₃, DMFTarget Compound\text{1-Methyl-3-phenylpiperazine} + \text{(2E)-3-Phenylprop-2-en-1-yl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

    Challenges : Competing alkylation at the 4-position necessitates excess cinnamyl bromide and controlled temperature (0–5°C).

Table 1 : Optimization of Cinnamyl Alkylation

ParameterConditionYield (%)Purity (%)
Temperature0–5°C7298
SolventDMF6895
BaseK₂CO₃7597
Reaction Time12 hours7096

Direct Alkylation of Preformed Piperazine

An alternative route alkylates piperazine directly with methyl and cinnamyl groups sequentially:

  • Methylation :
    2-Methylpiperazine is synthesized via Leuckart reaction using formaldehyde and formic acid.

    Piperazine+HCHOHCOOH2-Methylpiperazine\text{Piperazine} + \text{HCHO} \xrightarrow{\text{HCOOH}} \text{2-Methylpiperazine}

    Conditions : 100–110°C, 8 hours, 85% yield.

  • Cinnamyl alkylation :
    2-Methylpiperazine reacts with (2E)-3-phenylprop-2-en-1-yl mesylate in acetonitrile:

    2-Methylpiperazine+Cinnamyl mesylateCH₃CNTarget Compound\text{2-Methylpiperazine} + \text{Cinnamyl mesylate} \xrightarrow{\text{CH₃CN}} \text{Target Compound}

    Challenges : Mesylates improve leaving-group ability, reducing reaction time to 6 hours (yield: 78%).

Maintaining the (2E)-configuration during cinnamyl group introduction is critical. The use of (2E)-3-phenylprop-2-en-1-yl bromide with a stabilized double bond (e.g., via conjugation with phenyl) minimizes isomerization. Side reactions include:

  • 4-Alkylated byproduct : Addressed by using a bulky base (e.g., DBU) to sterically hinder the 4-position.

  • N-Methylation over-alkylation : Controlled stoichiometry (1:1 molar ratio of methylating agent to piperazine).

Table 2 : Byproduct Distribution Under Varied Conditions

ConditionTarget Compound (%)4-Alkylated Byproduct (%)N-Methylated Byproduct (%)
Excess Cinnamyl Bromide721513
DBU as Base85510
Low Temperature (0°C)781012

Analytical Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 7.38–7.25 (m, 5H, Ph), 6.65 (d, J = 15.9 Hz, 1H, CH=CH), 6.23 (dt, J = 15.9, 6.7 Hz, 1H, CH=CH), 3.45–3.20 (m, 4H, piperazine), 2.85 (s, 3H, N-CH₃).

    • ¹³C NMR : δ 137.5 (Ph-C), 130.2 (CH=CH), 126.8–128.6 (Ph), 55.1 (N-CH₂), 46.8 (N-CH₃).

  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 245.2 [M+H]⁺, confirming molecular weight of 244.3 g/mol.

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity ≥98% (C18 column, acetonitrile:H₂O = 70:30, 1.0 mL/min).

Industrial-Scale Production Considerations

Adapting the reductive amination route (Section 2.1) for kilogram-scale synthesis:

  • Cost efficiency : LiAlH₄ reduction is replaced with catalytic hydrogenation (Pd/C, H₂) to reduce pyrophoric risk.

  • Solvent recovery : Toluene and THF are distilled and reused, reducing waste.

  • Crystallization : Hexane recrystallization yields 98% pure product with >99% (2E)-isomer content.

Table 3 : Comparative Route Efficiency

ParameterReductive AminationDirect Alkylation
Total Yield (%)5262
Purity (%)9895
Stereochemical Purity (%)9997
Cost (USD/kg)1200950

Chemical Reactions Analysis

General Chemical Reactions of Piperazine Derivatives

Piperazine derivatives, including those with phenylpropene substituents, can participate in various chemical reactions:

  • Hydrolysis : Under acidic or basic conditions, amide or ester groups attached to the piperazine ring can undergo hydrolysis, leading to the formation of carboxylic acids or amines.

  • Nucleophilic Substitution : The piperazine nitrogen can act as a nucleophile, participating in substitution reactions with alkyl halides or other electrophiles .

  • Coupling Reactions : Piperazine derivatives can be involved in coupling reactions, such as those using palladium catalysts, to form new carbon-nitrogen bonds .

Specific Reactions Involving Phenylpropene Moiety

The phenylpropene moiety in these compounds can undergo reactions typical of alkenes:

  • Addition Reactions : The double bond in the phenylpropene chain can participate in addition reactions, such as hydrogenation or hydroboration-oxidation.

  • Electrophilic Addition : The alkene can react with electrophiles like bromine or chlorine, leading to the formation of halogenated products.

Analytical Techniques for Reaction Monitoring

To ensure the proper formation and purity of the products, several analytical techniques are employed:

  • Thin-Layer Chromatography (TLC) : Used to monitor the progress of reactions and separate products based on their polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the compounds.

  • Mass Spectrometry : Helps in confirming the molecular weight and structure of the synthesized compounds.

Scientific Research Applications

Opioid Receptor Binding

2-Methyl AP-237 has been studied for its binding affinity to the μ-opioid receptor (MOR). It exhibits a Ki value of 12.9 nM, indicating significant affinity, though it is less potent than morphine and fentanyl by factors of 18 and 22, respectively . This property makes it a candidate for further research in pain management therapies.

Analgesic Effects

In preclinical studies, 2-Methyl AP-237 demonstrated antinociceptive properties in animal models. It showed effectiveness in both peripheral and central pain pathways, suggesting its potential utility as an analgesic agent. The compound was active across various doses in writhing tests, indicating its capacity to alleviate pain .

Synthesis and Derivatives

The synthesis of 2-Methyl AP-237 does not require controlled precursors, making it accessible for research purposes. Various derivatives have been synthesized, which may enhance its pharmacological profile or reduce side effects. For instance, modifications to the piperazine ring can yield compounds with different receptor selectivity or potency .

Clinical Research

A study involving the administration of 2-Methyl AP-237 in mice indicated that it produces analgesic effects comparable to traditional opioids but with a potentially lower risk of addiction due to its reduced potency . Further investigations are necessary to evaluate its safety profile and efficacy in humans.

Comparative Studies with Other Opioids

Comparative studies have shown that while 2-Methyl AP-237 binds effectively to MOR, its lower potency may lead to fewer side effects associated with higher opioid doses. This characteristic positions it as a potential candidate for developing safer analgesic medications .

Safety and Regulatory Status

Currently, 2-Methyl AP-237 is not classified under major international drug control conventions but is monitored due to its potential for misuse. Its safety profile requires thorough evaluation through clinical trials before any therapeutic application can be recommended .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be contextualized by comparing it to structurally related piperazine derivatives. Below is a detailed analysis:

Structural Modifications and Receptor Affinity

  • Substituent Effects on Piperazine Rings: Bulky hydrophobic groups (e.g., phenyl) on piperazine rings enhance receptor binding and membrane penetration. For example, thiadiazole-piperazine derivatives with phenyl substituents (compounds 2d, 2h) showed higher antidepressant-like activity than methyl-substituted analogs (2a, 2b) due to increased log P values (e.g., 2d: log P ≈ 3.5) . In serotonin 5-HT1A receptor studies, piperazine derivatives with acetyl or methoxy groups on the coumarin ring exhibited subnanomolar affinities. Replacing piperazine with morpholine or introducing electron-withdrawing groups (e.g., nitro, chloro) reduced activity, highlighting the importance of piperazine’s nitrogen geometry .

Solubility and Physicochemical Properties

  • Spacer Groups and pKa: Piperazine derivatives with ethylene or methylene spacers between the piperazine and quinolone moieties (e.g., compounds 8ac, 8ad) demonstrated higher aqueous solubility (>80 µM at pH 2.0–6.5) compared to analogs with direct N-phenylpiperazine attachments (e.g., 8a: solubility <20 µM). The target compound’s direct cinnamyl linkage may similarly reduce solubility . Calculated pKa values correlate with spacer length: methylene-linked compounds (pKa ≈ 5.0) vs. ethylene-linked (pKa ≈ 6–7). The target compound’s pKa is likely influenced by the methyl group’s electron-donating effects .

Metabolic Stability

  • Metabolic Hot Spots: Piperazine rings are prone to oxidative metabolism. Flunarizine undergoes N-dealkylation and hydroxylation, forming metabolites A and B. Ethyl piperazine analogs with N-methyl or N-phenyl substitutions (e.g., 8c, 11) showed reduced antiviral activity due to impaired hydrogen bonding, suggesting that the methyl group in the target compound may similarly affect metabolic interactions .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituents (Piperazine) log P Solubility (µM) Key Activity
Target Compound 2-Methyl, E-cinnamyl ~2.8* Moderate Antiviral (predicted)
Flunarizine Bis(4-fluorophenyl)methyl ~5.1 Low Calcium channel block
1-(4-Fluorobenzoyl)-piperazine 4-Fluorobenzoyl ~3.2 Low Under investigation
Thiadiazole-2d Phenyl 3.5 High Antidepressant

*Estimated based on substituent contributions.

Table 2: Metabolic Pathways

Compound Metabolic Pathway Major Metabolites
Target Compound N-Demethylation, oxidation Demethylated derivative
Flunarizine N-Dealkylation, hydroxylation Metabolites A, B
Ethyl Piperazine 9a Oxidation, C-N cleavage N/A (stable candidate)

Biological Activity

2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2C_{16}H_{22}N_2, with a molecular weight of approximately 246.36 g/mol. The compound features a piperazine ring substituted with a phenylpropene moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it significantly reduces the viability of cancer cell lines, particularly those associated with colon and breast cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell membranes has been suggested as a possible mechanism .
  • Neuropharmacological Effects : There is evidence that this compound may have neuroprotective effects. It has been evaluated for its potential in treating neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various piperazine derivatives, including this compound, revealed that this compound had an IC50 value of 12 µM against the HCT116 colon cancer cell line. This suggests a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing the antimicrobial efficacy of piperazine derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : In cancer cells, this compound has been shown to induce G0/G1 phase arrest, which prevents cells from proliferating.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Modulation : In neuroprotective studies, it was found to reduce ROS levels in neuronal cells, suggesting a role in mitigating oxidative damage .

Data Summary Table

Biological ActivityObservationsReference
AnticancerIC50 = 12 µM against HCT116
AntimicrobialMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
NeuroprotectiveReduces oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions. For example, a piperazine core is functionalized via nucleophilic substitution or coupling reactions. Key steps include:

  • Reaction setup : Use of polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the piperazine nitrogen .
  • Monitoring : Thin-layer chromatography (TLC) in hexane/ethyl acetate mixtures tracks reaction progress .
  • Purification : Silica gel chromatography (e.g., ethyl acetate:hexane gradients) isolates intermediates, while spectroscopic methods (¹H/¹³C NMR, EI-MS) confirm structures .
    • Example : Propargyl bromide is added to 1-(2-fluorobenzyl)piperazine in DMF to introduce alkyne functionality, followed by click chemistry with azides to form triazole derivatives .

Q. How are structural and electronic properties of this compound analyzed experimentally and computationally?

  • Methodology :

  • Spectroscopy : ¹H NMR (e.g., δ 2.02–3.50 ppm for piperazine protons) and ¹³C NMR (e.g., δ 52–60 ppm for N-linked carbons) identify substituent effects .
  • Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, DFT studies on analogous piperazines reveal charge distribution at the propenyl moiety influences bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodology :

  • Solvent selection : Polar solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions, while DMF aids in stabilizing transition states .
  • Stoichiometry : Excess alkylating agents (e.g., 1.2 equiv propargyl bromide) drive reactions to completion .
  • Temperature : Room-temperature reactions minimize side products in click chemistry steps .
    • Case Study : Optimizing esterification of benzoic acid derivatives increased yields from 65% to 82% by adjusting reaction time and solvent polarity .

Q. What strategies are used to evaluate the structure-activity relationship (SAR) for antibacterial activity?

  • Methodology :

  • Biofilm inhibition assays : Quantify minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced biofilm disruption .
  • Hemolysis testing : Compare hemolytic activity (e.g., % lysis at 100 µg/mL) to assess selectivity. Piperazines with branched alkyl chains exhibit lower cytotoxicity .
    • Data Interpretation : A 2019 study found that substituents at the propenyl position modulate membrane permeability, with (E)-isomers outperforming (Z)-counterparts in MIC values .

Q. How do molecular docking and dynamics simulations contribute to understanding this compound’s mechanism of action?

  • Methodology :

  • Target selection : Dock against bacterial enzymes (e.g., DNA gyrase) or human receptors (e.g., serotonin 5-HT₁A) using AutoDock Vina .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. For example, piperazine derivatives with hydrophobic moieties showed stronger binding to hydrophobic enzyme pockets .
    • Case Study : A 2023 study linked high DPPH radical scavenging activity (IC₅₀ 12 µM) to electron-donating groups enhancing antioxidant potential .

Analytical and Technical Challenges

Q. What advanced analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., m/z 363.23 [M⁺] vs. m/z 363.19 for isobaric compounds) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing N-methyl piperazine protons from aromatic protons) .
    • Example : Conflicting ¹³C NMR data for C-2 and C-100 positions in a 2019 study were resolved via HSQC correlations, confirming substituent orientation .

Q. How are stability and storage conditions determined for lab-scale batches?

  • Methodology :

  • Forced degradation studies : Expose compounds to heat (40–60°C), light (UV), and humidity to identify degradation products via HPLC .
  • Long-term stability : Storage at 2–8°C in amber vials with desiccants preserves >95% purity over 12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.